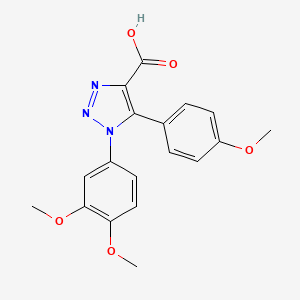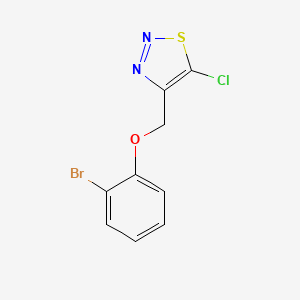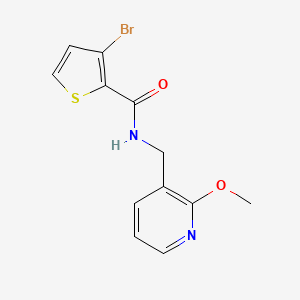
3-Bromo-N-((2-methoxypyridin-3-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-((2-methoxypyridin-3-yl)methyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics. This compound features a thiophene ring substituted with a bromine atom and a carboxamide group, which is further linked to a methoxypyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-((2-methoxypyridin-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide to yield 3-bromothiophene.
Carboxylation: The brominated thiophene undergoes carboxylation using carbon dioxide under high pressure and temperature to form 3-bromothiophene-2-carboxylic acid.
Amidation: The carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. The acid chloride reacts with 2-methoxypyridin-3-ylmethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-((2-methoxypyridin-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxamide group can be reduced to the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane-tetrahydrofuran complex.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Scientific Research Applications
3-Bromo-N-((2-methoxypyridin-3-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: Thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-N-((2-methoxypyridin-3-yl)methyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The methoxypyridine moiety can enhance binding affinity to biological targets, while the thiophene ring provides structural stability and electronic properties.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methoxypyridine: A related compound with a similar methoxypyridine moiety but lacking the thiophene and carboxamide groups.
Thiophene-2-carboxamide: A simpler analog without the bromine and methoxypyridine substitutions.
N-(2-Methoxypyridin-3-yl)methylthiophene-2-carboxamide: A compound similar to the target molecule but without the bromine atom.
Uniqueness
3-Bromo-N-((2-methoxypyridin-3-yl)methyl)thiophene-2-carboxamide is unique due to the combination of its bromine, methoxypyridine, and thiophene-carboxamide functionalities. This unique structure imparts specific electronic and steric properties, making it valuable for targeted applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C12H11BrN2O2S |
|---|---|
Molecular Weight |
327.20 g/mol |
IUPAC Name |
3-bromo-N-[(2-methoxypyridin-3-yl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H11BrN2O2S/c1-17-12-8(3-2-5-14-12)7-15-11(16)10-9(13)4-6-18-10/h2-6H,7H2,1H3,(H,15,16) |
InChI Key |
CQHUBMPAEKCUEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)CNC(=O)C2=C(C=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5AS,10bR)-9-nitro-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14903270.png)
![5-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B14903286.png)
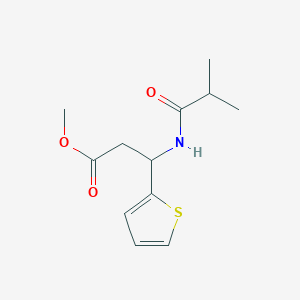
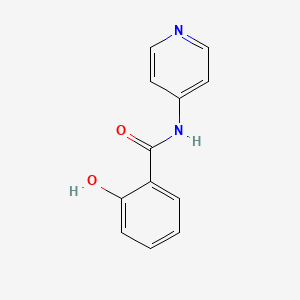
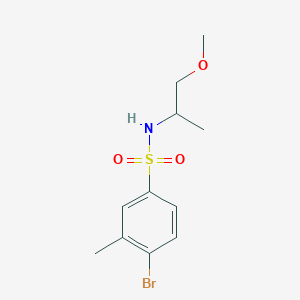
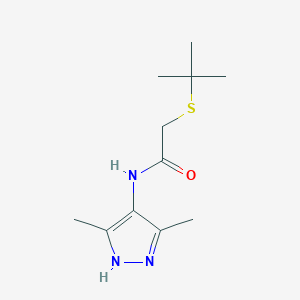
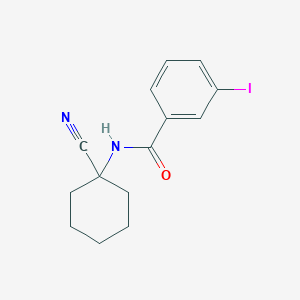
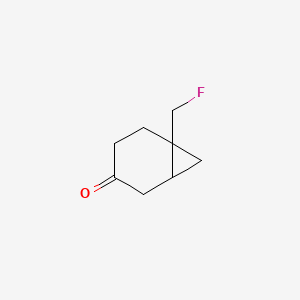
![Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate](/img/structure/B14903322.png)
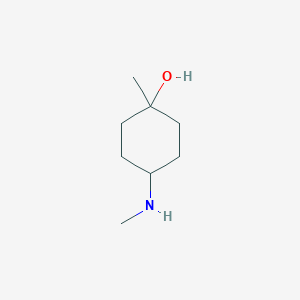
![tert-Butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14903333.png)

